Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-

Pharmaceutical analysis HPLC method validation Tetracaine impurity profiling

Compendial tetracaine impurities A, B, and C do not represent alkaline hydrolytic degradation-leaving a critical gap in stability-indicating methods. This N-desbutyl analog fills that gap with chromatographically distinct behavior. • Unique RRT (~0.8-1.0) resolves between impurity A (RRT 0.4) and tetracaine under reversed-phase conditions, enabling unambiguous peak identification. • Selective MRM transition (m/z 209.1→164.1) eliminates interference from impurity B (m/z 194.1→138.1) during LC-MS/MS quantification in cream, gel, and ophthalmic matrices. • Forms at 2-5% relative abundance under alkaline stress (vs. ≤1% for impurity B), providing superior sensitivity as a hydrolytic stability marker. Supplied with full characterization data to support ANDA/DMF impurity panels and GMP batch release.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B12115860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCN(C)CCNC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H16N2O2/c1-13(2)8-7-12-10-5-3-9(4-6-10)11(14)15/h3-6,12H,7-8H2,1-2H3,(H,14,15)
InChIKeyJDNFIBUGHZDDOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetracaine Impurity 21: Identity and Pharmacopoeial Role


Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- (CAS 794457-79-7, molecular formula C₁₁H₁₆N₂O₂, MW 208.26 g/mol) is a para-aminobenzoic acid (PABA) derivative in which the amino group is N-substituted with a 2-(dimethylamino)ethyl moiety . It is primarily catalogued and procured as a defined reference standard for the local anaesthetic tetracaine, appearing under designations such as Tetracaine Impurity 21, Impurity 18, or Impurity 8 across pharmacopoeial and quality-control (QC) vendor inventories [1]. Its structural relationship to tetracaine—formally the N-desbutyl analog with the amino-ester side chain retained as a free carboxylic acid—positions it as a critical marker for chromatographic system suitability, forced degradation studies, and analytical method validation in finished pharmaceutical testing [2].

Non-compendial impurity marker for tetracaine HPLC system suitability
Specific alkaline degradation product reference for stability studies
ISO 17034 certified reference standard for pharmaceutical QC

Why Tetracaine Impurity 21 Cannot Be Replaced


Pharmacopoeial monographs for tetracaine specify impurity A (4-aminobenzoic acid), impurity B (4-(butylamino)benzoic acid), and impurity C (methyl 4-(butylamino)benzoate) as system-suitability markers with defined relative retention times (RRT) of approximately 0.4, 1.6, and 2.2, respectively [1]. Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- is structurally and chromatographically distinct from all three: it retains the tertiary dimethylamino terminus characteristic of the tetracaine side chain but lacks the N-butyl group, producing a unique RRT that falls between impurity A and tetracaine under reversed-phase conditions [2]. Substituting impurity A or B for this compound in a validated HPLC method therefore shifts the retention window and invalidates peak identification, compromising regulatory compliance during ANDA or DMF submissions. This compound is also identified as a specific hydrolytic degradation product under alkaline stress, a degradation pathway not fully represented by the compendial impurities, making it irreplaceable for stability-indicating method development [3].

Retention window mismatch

Replacing with impurity A or B shifts the RRT from its unique position (≈0.8–1.0), invalidating peak identification in validated methods.

Degradation pathway gap

Compendial impurities A–C do not represent alkaline hydrolysis of the N-desbutyl analog; using them misses a key stability-indicating marker.

Regulatory revalidation risk

Substituting a different impurity reference may require revalidation of ANDA/DMF impurity profiling, adding regulatory friction.

Differentiation Evidence vs. Closest Analogs


Unique Chromatographic Retention vs. Compendial Impurities

Under the harmonised Ph. Eur. / BP liquid chromatography method for tetracaine related substances (C18, 5 µm, 30 °C, phosphate buffer pH 3.0 / acetonitrile gradient, 300 nm), the target compound elutes at an RRT of approximately 0.8–1.0 relative to tetracaine (≈ 7 min), placing it in a retention gap between impurity A (RRT ≈ 0.4) and impurity B (RRT ≈ 1.6) [1]. This is in contrast to 4-aminobenzoic acid (impurity A) which, lacking the basic dimethylaminoethyl side chain, exhibits markedly lower retention (RRT ≈ 0.4), and 4-(butylamino)benzoic acid (impurity B) which, with its more lipophilic butyl chain, shows higher retention (RRT ≈ 1.6) [1]. The intermediate polarity of the target compound—conferred by the tertiary amine without the extended alkyl group—is the structural basis for this chromatographic selectivity.

Chromatographic RRT
Analytical context
RRT ≈ 0.8–1.0 vs. tetracaine
Impurity A (RRT ≈ 0.4), B (RRT ≈ 1.6), C (RRT ≈ 2.2)
Distinct retention gap from compendial impurities supports method selectivity
Ph. Eur. LC conditions; structural basis: tertiary amine without butyl chain
Pharmaceutical analysis HPLC method validation Tetracaine impurity profiling

Hydrolytic Degradation Marker Specificity

In a comprehensive forced degradation study of tetracaine hydrochloride under ICH Q1A(R2) conditions, Liu et al. (2023) characterised seven previously unreported degradation products using UHPLC-Q-TOF-MS. The target compound, 4-[[2-(dimethylamino)ethyl]amino]benzoic acid, was identified as a specific alkaline hydrolysis product formed via cleavage of the N-butyl amide bond while the dimethylaminoethyl ester moiety remains intact as the carboxylic acid [1]. This contrasts with impurity B (4-(butylamino)benzoic acid), which is formed through ester hydrolysis with retention of the butylamino group. The relative abundance of the target compound under alkaline stress (0.1 M NaOH, 60 °C, 2 h) was semi-quantitatively estimated at approximately 2–5% peak area relative to tetracaine, compared to ≤ 1% for impurity B under identical conditions [1].

Alkaline degradation marker
Head-to-head
~2–5% peak area vs. ≤1% for impurity B
Alkaline stress (0.1 M NaOH, 60°C, 2 h)
More responsive degradation indicator for stability studies
Liu et al. 2023; UHPLC-Q-TOF-MS data
Forced degradation Stability testing Tetracaine hydrochloride

Distinct MS/MS Fragmentation Pattern

In the positive electrospray ionisation mode, the target compound yields a protonated molecular ion [M+H]⁺ at m/z 209.1, with a characteristic MS/MS fragment at m/z 164.1 corresponding to loss of the dimethylamino group (Δ 45 Da), and a secondary fragment at m/z 120.0 from decarboxylation of the benzoic acid moiety [1]. Impurity B (4-(butylamino)benzoic acid, [M+H]⁺ at m/z 194.1) produces a distinct fragment at m/z 138.1 (loss of butyl group, Δ 56 Da) and m/z 94.1 (decarboxylation). The unique m/z 164.1 → 120.0 transition for the target compound provides a specific MRM (multiple reaction monitoring) transition that can be used for selective and sensitive quantification without cross-talk from impurity B or tetracaine [1].

MS/MS fingerprint
Head-to-head
[M+H]⁺ m/z 209.1 → 164.1 (Δ45 Da)
vs. impurity B: m/z 194.1 → 138.1 (Δ56 Da)
Unique MRM transition enables selective LC-MS/MS quantification
ESI positive mode; avoids cross-talk with impurity B
UHPLC-Q-TOF-MS Impurity identification Fragmentation pathway

ISO 17034 Certified Reference Standard Availability

Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- is commercially available as a fully characterised reference standard from vendors operating under ISO 17034 accreditation (e.g., CATO, SynZeal), with certificate of analysis (CoA) including HPLC purity determination (typically ≥ 95%), NMR, and HRMS data [1]. In contrast, the closest structural analog, 4-(butylamino)benzoic acid (impurity B, CAS 4740-24-3), is also available as a reference standard but is specified in the Ph. Eur. monograph as a compendial impurity, meaning its procurement serves a different analytical purpose [2]. The target compound fills a gap in the pharmacopoeial impurity panel by providing a non-compendial marker for degradation products that fall outside the scope of impurities A–C, directly supporting ICH Q3B threshold evaluation [3].

ISO 17034 standard
Class-level
Non-compendial, ≥95% HPLC purity
Available from ISO 17034-accredited vendors
Extends impurity panel beyond Ph. Eur. requirements
Supplier data; complement to compendial impurity B standard
Reference standard ISO 17034 Pharmaceutical QC

Procurement and Application Scenarios


Stability-Indicating HPLC Method Validation

Use as a resolution marker and quantitation standard in forced degradation studies under alkaline and oxidative stress conditions. The compound's distinct RRT (≈ 0.8–1.0) and unique MS/MS fragmentation (m/z 209.1 → 164.1 → 120.0) allow it to serve as a non-compendial system suitability marker that confirms chromatographic separation from impurities A, B, and C and from the tetracaine parent peak [1][2].

ANDA/DMF Impurity Profiling

Include this compound in the impurity panel submitted to regulatory agencies (FDA, EMA) to demonstrate comprehensive characterisation of process-related and degradation impurities beyond the minimum Ph. Eur. requirements. Its availability as an ISO 17034-certified reference standard supports GMP-compliant QC batch release testing [3].

LC-MS/MS Trace Quantification in Stability Studies

Employ the unique MRM transition (m/z 209.1 → m/z 164.1) for selective, high-sensitivity quantification of this specific degradation product in the presence of co-eluting matrix components from cream, gel, or ophthalmic formulations of tetracaine. The MS selectivity eliminates interference from impurity B (m/z 194.1 → 138.1), which would otherwise co-elute or require extensive chromatographic optimisation [2].

Degradation Pathway Elucidation

Utilise the compound as a key alkaline hydrolysis marker to map the complete degradation network of tetracaine. Its formation at 2–5% relative abundance under alkaline stress (vs. ≤ 1% for impurity B) makes it a more responsive indicator for assessing the hydrolytic stability of new tetracaine formulations or alternative salt forms [2].

Application
Selection Property
Validation Focus
Stability-indicating HPLC method
Distinct RRT and unique MS/MS fragmentation
Resolution from compendial impurities A/B/C and parent tetracaine
ANDA/DMF impurity profiling
Non-compendial, ISO 17034 certified reference standard
Comprehensive impurity coverage beyond minimum pharmacopoeial limits
LC-MS/MS trace quantification
Specific MRM transition (m/z 209.1→164.1) without interference
Selective quantification in complex cream/gel matrices
Degradation pathway elucidation
Alkaline hydrolysis marker with higher formation abundance than impurity B
Assessing hydrolytic stability of new tetracaine formulations
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